molecular formula C9H15N3O2S B2454527 4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide CAS No. 2034284-70-1

4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide

Cat. No.: B2454527
CAS No.: 2034284-70-1
M. Wt: 229.3
InChI Key: HUXPIRIIDPDMER-UHFFFAOYSA-N
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Description

4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide typically involves the reaction of 1H-pyrazole with ethylene oxide to form 2-(1H-pyrazol-1-yl)ethanol. This intermediate is then reacted with thiomorpholine 1,1-dioxide under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential in biological studies, particularly in the context of enzyme inhibition and molecular interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as leishmaniasis and malaria.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, thereby inhibiting their activity or modulating their function . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(1H-pyrazol-1-yl)ethyl)piperidine: This compound shares a similar pyrazole moiety but differs in the presence of a piperidine ring instead of a thiomorpholine ring.

    3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide: This compound has a similar thiomorpholine ring but with an ethyl group on the pyrazole ring.

Uniqueness

4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide is unique due to its combination of a pyrazole ring and a thiomorpholine 1,1-dioxide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(2-pyrazol-1-ylethyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c13-15(14)8-6-11(7-9-15)4-5-12-3-1-2-10-12/h1-3H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXPIRIIDPDMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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